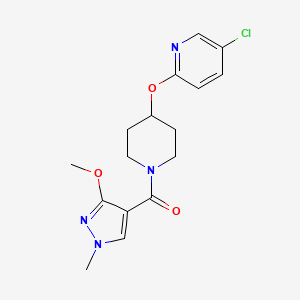
(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H19ClN4O3 and its molecular weight is 350.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been found to target proteins such as the serine/threonine-protein kinase b-raf .
Pharmacokinetics
The active drug concentration in mice was found to be 33.9 μg/mL 0.5 hr post 300 mg/kg oral administration, and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg oral administration . These properties suggest that the compound has good bioavailability.
生物活性
The compound (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
The synthesis of this compound typically involves the reaction of 5-chloropyridin-2-ol with a piperidine derivative under basic conditions, often utilizing solvents like dimethylformamide (DMF) at elevated temperatures. This method facilitates the formation of the ether linkage essential for the compound's structure.
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) , which plays a crucial role in regulating glucose homeostasis and insulin secretion. Activation of GPR119 has been linked to improved glycemic control, making it a potential target for diabetes therapeutics. The compound's structure allows it to interact effectively with this receptor, influencing downstream signaling pathways.
Pharmacological Effects
-
Antidiabetic Activity :
- The compound's interaction with GPR119 suggests potential antidiabetic effects. Studies indicate that compounds targeting this receptor can enhance insulin secretion in response to glucose, lowering blood sugar levels.
- Antitumor Activity :
- Anti-inflammatory Properties :
Study 1: Antitumor Efficacy
A study evaluated various pyrazole derivatives for their cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain pyrazole compounds exhibited significant cytotoxicity, particularly when combined with conventional chemotherapy agents like doxorubicin. The study emphasized the importance of substituents on the pyrazole ring in enhancing biological activity .
Study 2: GPR119 Activation
Research focused on the activation of GPR119 by various synthetic compounds demonstrated that those resembling this compound showed improved insulinotropic effects in vitro. This suggests a potential pathway for developing new antidiabetic drugs based on this scaffold.
Comparative Analysis of Similar Compounds
属性
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3/c1-20-10-13(15(19-20)23-2)16(22)21-7-5-12(6-8-21)24-14-4-3-11(17)9-18-14/h3-4,9-10,12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSSFFWJBLMXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













